6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a diazinan-1-yl moiety, and a methoxyphenyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinan-1-yl moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the hexanamide chain: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions are scalable and reproducible.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The diazinan-1-yl moiety can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation products: Nitro or nitroso derivatives.
Reduction products: Reduced diazinan-1-yl derivatives.
Substitution products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride involves its interaction with specific molecular targets. The compound may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with metabolic pathways: Affecting cellular processes.
Induce conformational changes: Leading to altered biological functions.
Comparison with Similar Compounds
Similar Compounds
N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: Known for its use as a biochemical probe.
N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-methylbenzenesulfonamide: Explored for its pharmacological properties.
Uniqueness
6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H25ClN4O4 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide;hydrochloride |
InChI |
InChI=1S/C17H24N4O4.ClH/c1-25-14-7-6-12(19-15(22)5-3-2-4-9-18)11-13(14)21-10-8-16(23)20-17(21)24;/h6-7,11H,2-5,8-10,18H2,1H3,(H,19,22)(H,20,23,24);1H |
InChI Key |
VVZZOEUQYVMJBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCCCN)N2CCC(=O)NC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.